molecular formula C16H15NO B15378374 1-(9-Ethyl-9h-carbazol-2-yl)ethanone CAS No. 38627-51-9

1-(9-Ethyl-9h-carbazol-2-yl)ethanone

Cat. No.: B15378374
CAS No.: 38627-51-9
M. Wt: 237.30 g/mol
InChI Key: DYGPYWZPEAPNNU-UHFFFAOYSA-N
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Description

1-(9-Ethyl-9H-carbazol-2-yl)ethanone ( 38627-51-9) is a carbazole-based organic compound that serves as a versatile and important synthetic intermediate in advanced chemical research. With a molecular formula of C16H15NO and a molecular weight of 237.30 g/mol, this compound is particularly valuable for constructing complex molecular architectures with specific optoelectronic and biological properties. Its primary research value lies in the synthesis of organic optoelectronic materials. The carbazole moiety provides a large, rigid π-conjugated system, which is a fundamental requirement for charge transport in semiconductors. This makes the compound a key building block for developing materials with applications in organic light-emitting diodes (OLEDs) and other electronic devices . Furthermore, the carbazole core is a recognized pharmacophore in medicinal chemistry. A wide range of carbazole-derived compounds exhibit significant biological potentials, including antitumor, antimicrobial, and antifungal activities, making this ethanone derivative a valuable starting point for the design and synthesis of new bioactive molecules for pharmaceutical exploration . The reactive ketone group on its structure allows for further chemical modifications, enabling researchers to create a diverse array of functionalized carbazole derivatives for specialized applications. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

38627-51-9

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

1-(9-ethylcarbazol-2-yl)ethanone

InChI

InChI=1S/C16H15NO/c1-3-17-15-7-5-4-6-13(15)14-9-8-12(11(2)18)10-16(14)17/h4-10H,3H2,1-2H3

InChI Key

DYGPYWZPEAPNNU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs with Alkyl Substituents

Table 1: Carbazole Derivatives with Alkyl Substituents

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(9-Benzyl-1-methyl-9H-carbazol-2-yl)ethanone (Bncz2) Benzyl (9-position), Methyl (1-position) C₂₂H₁₉NO 313.39 Fluorescent probes; synthesized via [BPy]HSO4 catalysis
1-(9-Octyl-9H-carbazol-3-yl)ethanone Octyl (9-position) C₂₂H₂₇NO 321.46 Enhanced hydrophobicity; potential OLED applications
1-(9-Hexyl-9H-carbazol-3-yl)ethanone Hexyl (9-position) C₂₀H₂₃NO 293.40 Liquid crystalline behavior; used in organic electronics
1-(9-Methyl-9H-carbazol-2-yl)ethanone Methyl (9-position) C₁₅H₁₃NO 223.27 Intermediate for drug synthesis; moderate fluorescence

Key Findings :

  • Longer alkyl chains (e.g., octyl, hexyl) improve solubility in non-polar solvents but reduce crystallinity .
  • Ethyl and methyl groups balance solubility and reactivity, making them suitable for catalytic reactions .

Functional Group Variations

Table 2: Derivatives with Modified Functional Groups

Compound Name Functional Modifications Molecular Formula Molecular Weight (g/mol) Applications References
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone Oxadiazole ring incorporation C₁₉H₁₆N₃O₂ 318.35 Antifungal/antibacterial agents
1-(4-(9H-Carbazol-9-yl)phenyl)ethanone Phenyl spacer at 4-position C₂₀H₁₅NO 285.34 Photovoltaic materials; charge transport layers
1-(9-Acetyl-9H-carbazol-2-yl)-2-chloroethanone Chloro and acetyl groups C₁₆H₁₂ClNO₂ 285.73 Anticancer research; apoptosis induction
1-(6-Chloro-9-methyl-9H-carbazol-3-yl)ethanone Chloro at 6-position C₁₅H₁₂ClNO 257.71 Halogenated intermediate; antimicrobial studies

Key Findings :

  • Oxadiazole-containing derivatives exhibit enhanced biological activity due to increased electron deficiency .
  • Chloro substitutions (e.g., at 2- or 6-positions) improve bioactivity but may reduce fluorescence quantum yield .

Key Findings :

  • Catalysts like [BPy]HSO₄ improve reaction efficiency compared to traditional methods (e.g., ZnCl₂/POCl₃) .
  • Polar solvents (DMSO) and mild bases (K₂CO₃) favor high yields in nucleophilic substitutions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(9-Ethyl-9H-carbazol-2-yl)ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation. For example, carbazole derivatives react with acetyl chloride or substituted acetophenones in the presence of Lewis acids like AlCl₃. A key procedure involves reacting 9-ethylcarbazole with 4-fluoroacetophenone in DMSO with K₂CO₃ at 135°C overnight, yielding precipitates after aqueous workup . Optimizing reaction time (e.g., 13–40 hours) and catalyst loading (AlCl₃ in CH₂Cl₂ at 0–20°C) improves yields (21–84%) by controlling electrophilic substitution regioselectivity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethanone protons at δ ~2.6 ppm; carbazole aromatic signals at δ 7.2–8.5 ppm) .
  • XRD : Single-crystal X-ray diffraction (using SHELX or WinGX) resolves the planar carbazole core and ethanone orientation. For example, dihedral angles between carbazole and acetyl groups range 5–15°, impacting π-conjugation .
  • HPLC-MS : Confirms purity (>95%) and molecular ion peaks (m/z ~285.34) .

Q. How should researchers handle safety and toxicity concerns during synthesis?

  • Methodological Answer : The compound is classified as harmful if inhaled (H332) or ingested (H302). Use fume hoods, nitrile gloves, and PPE. Quench AlCl₃ reactions with ice-water to prevent exothermic hazards. Store under inert gas (N₂/Ar) at 4°C to avoid decomposition .

Advanced Research Questions

Q. What computational methods elucidate the electronic structure and reactivity of this carbazole derivative?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (~3.2 eV), correlating with optoelectronic properties .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. CH₂Cl₂) on aggregation behavior, critical for thin-film applications .

Q. How do substituents (e.g., ethyl vs. methyl groups) affect optoelectronic performance in OLEDs?

  • Methodological Answer : Compare derivatives via:

  • Cyclic Voltammetry : Ethyl groups reduce oxidation potentials by 0.1–0.3 V vs. methyl, enhancing hole-transport efficiency .
  • UV-Vis/PL Spectroscopy : Ethyl substitution red-shifts emission maxima (λem ~450 nm vs. 430 nm for methyl), attributed to extended conjugation .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects)?

  • Methodological Answer :

  • Dose-Response Assays : Test MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., S. aureus: MIC ~25 µg/mL) vs. cytotoxicity (IC₅₀ > 100 µg/mL in HEK293 cells) .
  • SAR Studies : Halogenation (e.g., iodinated analogs) enhances antibacterial potency but increases toxicity, suggesting a trade-off .

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